molecular formula C6H8O5 B587845 cis-Tetrahydro-furan-3,4-dicarboxylic acid CAS No. 149429-49-2

cis-Tetrahydro-furan-3,4-dicarboxylic acid

Cat. No.: B587845
CAS No.: 149429-49-2
M. Wt: 160.125
InChI Key: QUHAOMPZQHGTKN-ZXZARUISSA-N
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Description

Cis-Tetrahydro-furan-3,4-dicarboxylic acid is a chemical compound with the CAS Number: 149429-49-2 and Linear Formula: C6H8O5 . It is a white solid .


Synthesis Analysis

The synthesis of this compound and its isomers can be achieved through the action of sodium methoxide, resulting in the isomerization of the cis-esters . Another method involves the use of 3-Furoic acid as a reactant to synthesize furan-2,5- and furan-2,4-dicarboxylic acid under solvent-free conditions via a disproportionation reaction .


Molecular Structure Analysis

The this compound molecule contains a total of 19 bonds. There are 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 1 ether (aliphatic), and 1 Oxolane .


Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 160.13 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • cis-Tetrahydro-furan-3,4-dicarboxylic acid plays a significant role in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of new tetrahydroisoquinolinones, which incorporate pharmacologically interesting fragments and pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006).
  • The compound also participates in reactions with amino acids and glutathione, forming adducts that are crucial in understanding the toxicological profiles of certain substances (Chen, Hecht, & Peterson, 1997).

Material Science Applications

  • In material science, this compound derivatives have been used to create sustainable materials. A study describes the preparation of a diacid from furfural-derived compounds, which shows potential as a semirigid diacid building block in material science for creating green polymers and biobased epoxies (Wang et al., 2018).

Catalysis and Chemical Transformations

  • The compound has been studied in the context of catalysis, particularly in the direct arylation of furans via C−H functionalization, demonstrating its role in facilitating efficient chemical transformations (Battace et al., 2007).
  • Additionally, it's involved in the study of hydroxyl participation in acyclic epoxide systems, highlighting its importance in understanding reaction mechanisms and product formation (Coxon, Hartshorn, & Swallow, 1973).

Chemical Synthesis

  • The compound is also central in the preparation of functionalized furans and other organic compounds, showcasing its versatility in organic synthesis (Pohmakotr et al., 2003).
  • A novel synthesis route for furan-3,4-dicarboxylic acid was described, providing insights into more efficient and facile synthetic methods (Deshpande, Natu, & Argade, 2002).

Properties

IUPAC Name

(3S,4R)-oxolane-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHAOMPZQHGTKN-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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